[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone
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Overview
Description
[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a chlorophenyl group, a fluorine atom, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the pyrrolidine intermediate.
Indazole Formation: The indazole moiety can be synthesized separately and then coupled to the pyrrolidine intermediate through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives on the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its potential as a ligand. It may serve as a probe in biochemical assays to understand the mechanisms of various biological processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The compound may bind to active sites or allosteric sites, altering the function of the target protein and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-5-yl)methanone: Similar structure but with a different position of the indazole moiety.
[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-benzimidazol-7-yl)methanone: Contains a benzimidazole instead of an indazole.
[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-pyrrolo[2,3-b]pyridin-7-yl)methanone: Features a pyrrolopyridine ring instead of an indazole.
Uniqueness
The uniqueness of [3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3-(3-chlorophenyl)-3-fluoropyrrolidin-1-yl]-(1H-indazol-7-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c19-14-5-2-4-13(9-14)18(20)7-8-23(11-18)17(24)15-6-1-3-12-10-21-22-16(12)15/h1-6,9-10H,7-8,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXYOYLWEUKWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C2=CC(=CC=C2)Cl)F)C(=O)C3=CC=CC4=C3NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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